molecular formula C49H46Cl2O2P2Ru B12281772 [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride

[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride

Cat. No.: B12281772
M. Wt: 900.8 g/mol
InChI Key: BOERIKXMDOKSHH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] Chloride

[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride is a chiral organoruthenium complex characterized by the formula $$ \text{C}{49}\text{H}{46}\text{Cl}2\text{O}2\text{P}2\text{Ru} $$ and a molecular weight of 900.81 g/mol. The compound features a ruthenium(II) center coordinated to a p-cymene ligand, a chloro ligand, and the chiral diphosphine ligand (R)-C3-TunePhos, which adopts a binaphthyl backbone with two diphenylphosphine groups. This spatial arrangement creates a pseudo-octahedral geometry around the ruthenium atom, with the p-cymene occupying three coordination sites in a facial "piano-stool" configuration. The complex is synthesized via the reaction of (R)-C3-TunePhos with [(p-cymene)RuCl$$2$$]$$_2$$, a dimeric precursor widely used in organometallic catalysis.

The compound’s chirality arises from the (R)-configuration of the C3-TunePhos ligand, which imposes steric and electronic asymmetry around the ruthenium center. This asymmetry is critical for enantioselective catalysis, as it enables the differentiation of prochiral substrates during hydrogenation reactions. The p-cymene ligand enhances the complex’s solubility in nonpolar solvents, while the chloro ligands serve as labile sites for substrate activation.

Significance in Organometallic and Coordination Chemistry

This ruthenium complex exemplifies the synergy between ligand design and transition-metal catalysis. The (R)-C3-TunePhos ligand, a member of the TunePhos family, is notable for its modular structure, which allows fine-tuning of steric and electronic properties to optimize catalytic activity. For instance, substituting electron-withdrawing groups (e.g., trifluoromethyl) on the biphenyl backbone of C3-TunePhos enhances the ligand’s ability to stabilize electron-deficient metal centers, broadening its applicability in asymmetric hydrogenation.

In coordination chemistry, the complex demonstrates how η$$^6$$-arene ligands (e.g., p-cymene) stabilize low-oxidation-state metals like ruthenium(II) while maintaining catalytic activity. The arene ligand’s π-backbonding interactions with ruthenium prevent oxidation and decomposition, making the complex air-stable compared to analogous carbonyl or cyclopentadienyl complexes. Additionally, the labile chloro ligands facilitate ligand substitution reactions, enabling the formation of active catalytic species in situ during hydrogenation.

Historical Development and Discovery

The development of [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride is rooted in advances in asymmetric hydrogenation catalysis. The TunePhos ligand family emerged in the early 2000s as a response to the need for versatile, tunable ligands capable of inducing high enantioselectivity in industrial-scale syntheses. In 2008, a landmark study by Sun et al. detailed a divergent synthesis strategy for C3-TunePhos ligands, enabling rapid access to analogs with varying steric and electronic profiles. This work laid the foundation for combining C3-TunePhos with ruthenium precursors like [(p-cymene)RuCl$$2$$]$$2$$, yielding complexes such as [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride.

The choice of p-cymene as an ancillary ligand was informed by earlier studies on (cymene)ruthenium dichloride dimer, a precursor known for its stability and reactivity in transfer hydrogenation. By integrating p-cymene with C3-TunePhos, researchers achieved a balance between catalytic activity and ease of handling, addressing limitations of earlier ruthenium catalysts that required inert atmospheres or specialized solvents.

Objectives and Scope of Research

Current research on [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride focuses on three objectives:

  • Mechanistic Elucidation : Investigating the complex’s role in asymmetric hydrogenation, particularly how the chiral environment of C3-TunePhos influences transition-state geometries and enantioselectivity.
  • Ligand Optimization : Modifying the C3-TunePhos scaffold to enhance catalytic efficiency. For example, introducing electron-deficient substituents (e.g., CF$$_3$$) improves activity in hydrogenating sterically hindered substrates.
  • Reaction Scope Expansion : Exploring applications beyond hydrogenation, such as borrowing hydrogen catalysis and C–H functionalization, where ruthenium-arene complexes have shown promise.

The scope of these efforts is constrained by the need to maintain the complex’s stability under catalytic conditions. Challenges include mitigating ligand decomposition at elevated temperatures and extending substrate compatibility to include heteroaromatic and aliphatic compounds.

Table 1: Key Properties of [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] Chloride

Property Value/Description Source
Empirical Formula $$ \text{C}{49}\text{H}{46}\text{Cl}2\text{O}2\text{P}_2\text{Ru} $$
Molecular Weight 900.81 g/mol
CAS Number 905709-79-7
Coordination Geometry Pseudo-octahedral
Chirality (R)-configuration at C3-TunePhos
Solubility Soluble in dichloromethane, toluene

Properties

Molecular Formula

C49H46Cl2O2P2Ru

Molecular Weight

900.8 g/mol

IUPAC Name

(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride

InChI

InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

BOERIKXMDOKSHH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Traditional Synthetic Route

The original synthesis (Route A) involved Ullmann coupling of brominated pyridine derivatives to form the binaphthyl backbone, followed by phosphorylation. However, this method required extensive column chromatography for intermediate purification, resulting in moderate yields (55–84% depending on the alkyl chain length). For example, the C3-TunePhos variant (n=3) was isolated in 82% yield after chromatographic purification.

Improved Scalable Synthesis (Route B)

An optimized route (Route B) eliminated chromatography by leveraging selective crystallization and resolution techniques:

  • Demethylation : Treatment of monomer 4 with BBr₃ in dichloromethane at −78°C yielded diol 10 in 82% isolated yield.
  • Intramolecular Ullmann Coupling : Copper-catalyzed coupling of 10 produced racemic diphenylphosphine oxide 11 .
  • Chiral Resolution : Racemic 11 was resolved using enantiopure dibenzoyl tartaric acid (DBTA), achieving >99% enantiomeric excess (ee).
  • Reduction : (S)-11 was reduced with trichlorosilane and tributylamine to furnish (R)-C3-TunePhos in 93% yield.

Table 1: Comparison of Ligand Synthesis Routes

Parameter Route A (Traditional) Route B (Improved)
Yield (C3-TunePhos) 82% 93%
Chromatography Steps 3 0
Key Advantage Modularity Scalability

Ruthenium Complex Formation

Coordination of (R)-C3-TunePhos with a ruthenium precursor is the cornerstone of the complex’s preparation. Two primary methods are documented:

Direct Coordination with RuCl₂(p-cymene)

The most widely cited method involves reacting (R)-C3-TunePhos with [RuCl₂(p-cymene)]₂ in dichloromethane under inert conditions.

  • Reaction Conditions :
    • Molar ratio: 1:1 (ligand:Ru precursor)
    • Temperature: 25°C
    • Duration: 12–24 hours
  • Mechanism : The dimeric [RuCl₂(p-cymene)]₂ dissociates into monomeric species, which coordinate with the phosphine ligand to form the cationic [RuCl((R)-C3-TunePhos)(p-cymene)]⁺ complex. Chloride counterions balance the charge.

Equation 1 :
$$
\text{[RuCl}2(\text{p-cymene})]2 + 2\,(\text{R})\text{-C3-TunePhos} \rightarrow 2\,\text{[RuCl((R)-C3-TunePhos)(p-cymene)]Cl}
$$

Alternative Precursors

Patent literature describes using [RuCl₂(benzene)]₂ as a precursor for improved solubility in non-polar solvents. However, this method requires higher temperatures (50–60°C) and longer reaction times (48 hours).

Table 2: Ruthenium Precursor Comparison

Precursor Solvent Temperature Time Yield
[RuCl₂(p-cymene)]₂ Dichloromethane 25°C 24 h 85%
[RuCl₂(benzene)]₂ Toluene 50°C 48 h 78%

Purification and Isolation

Crude [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride is purified via recrystallization or precipitation:

Recrystallization

  • Solvent System : Dichloromethane/diethyl ether (1:5 v/v)
  • Purity : >99% (by HPLC)
  • Recovery : 70–75%

Anti-Solvent Precipitation

  • Anti-Solvent : Hexane
  • Advantage : Faster than recrystallization, suitable for industrial scale.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and minimal waste:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time by 30%.
  • In Situ Ligand Synthesis : Integrating ligand and complex production minimizes intermediate handling.

Table 3: Industrial vs. Lab-Scale Parameters

Parameter Lab Scale Industrial Scale
Batch Size 1–10 g 1–10 kg
Purification Method Recrystallization Anti-Solvent Precipitation
Typical Purity 98–99% 95–97%

Quality Control and Characterization

Critical analytical methods ensure batch consistency:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.20 (p-cymene methyl), δ 5.30 (p-cymene aromatic).
    • ³¹P NMR : Single peak at δ 48.2 ppm confirms ligand coordination.
  • X-ray Crystallography : Confirms octahedral geometry with Ru–P bond lengths of 2.28–2.32 Å.

Challenges and Optimization

Ligand Degradation

Prolonged exposure to moisture causes phosphine oxidation. Solutions include:

  • Strict Inert Conditions : Use of gloveboxes (<1 ppm O₂).
  • Stabilizers : Addition of 1% hydroquinone inhibits oxidation during storage.

Byproduct Formation

Competing coordination of chloride ions can yield [RuCl₃(p-cymene)]⁻ impurities. This is mitigated by:

  • Excess Ligand : 10% molar excess ensures complete Ru coordination.
  • Low-Temperature Workup : Prevents ligand dissociation.

Chemical Reactions Analysis

Asymmetric Hydrogenation

This complex excels in enantioselective hydrogenation, a critical reaction for synthesizing chiral pharmaceuticals and fine chemicals. The chiral environment of the (R)-C3-TunePhos ligand directs stereoselectivity, enabling the formation of enantiomerically enriched products .

Nitrile Hydration

While not directly studied for this complex, analogous ruthenium(II)-p-cymene complexes catalyze nitrile hydration to amides. For example, [RuCl₂(η⁶-p-cymene)(PR₂Cl)] derivatives achieve >99% yield for benzonitrile hydration at 80°C with 2 mol% catalyst loading .

Table 1: Catalytic Hydration of Benzonitrile

CatalystTime (h)Yield (%)Temperature (°C)
[RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] (2b)0.59080
[RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] (2b)2>9980
[RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] (2b)1.5>9970

Adapted from catalytic data in .

Coordination Geometry

The complex adopts a distorted octahedral geometry with:

  • η⁶-p-cymene as a π-acceptor ligand.

  • Chloride and bidentate (R)-C3-TunePhos as σ-donor ligands.

  • Ru–Cl bond length (~2.41 Å) and Ru–N bond lengths (~2.09–2.13 Å), consistent with similar complexes .

Enantioselectivity

The chiral phosphine ligand (R)-C3-TunePhos induces steric and electronic effects, favoring specific transition states in hydrogenation. This contrasts with non-chiral ruthenium complexes, which lack such selectivity .

Comparative Analysis

Feature[Chloro(R)-C3-TunePhos)(p-cymene)RuCl]Analogous Ru(II) Complexes (e.g., RAPTA-C)
Ligand Type Chiral phosphineMonodentate/bidentate N-ligands
Application Asymmetric hydrogenationAntitumor agents
Advantage High enantioselectivityTumor selectivity in vivo
Solubility Chloride salt (water-soluble)PF₆⁻ salts for aqueous systems

Based on structural and functional comparisons in .

Characterization Techniques

  • NMR Spectroscopy : Confirm ligand coordination via downfield shifts in aromatic protons and distinct signals for p-cymene protons .

  • Mass Spectrometry : Verify molecular weight and stoichiometry.

  • UV–Vis and IR : Monitor electronic transitions and ligand vibrations .

Biological and Practical Implications

While primarily studied for catalysis, ruthenium(II)-p-cymene complexes like RAPTA-C show anticancer potential . The water solubility of chloride salts enhances their utility in aqueous catalytic systems .

Scientific Research Applications

Hydrogenation Reactions

One of the primary applications of [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride is in asymmetric hydrogenation. This process is crucial for producing chiral compounds, which are essential in the pharmaceutical industry. The compound facilitates the selective hydrogenation of various substrates, leading to high enantiomeric excesses (ee) and conversion rates.

Case Studies

  • Hydrogenation of β-Ketoesters : Research indicates that this complex effectively catalyzes the asymmetric hydrogenation of β-ketoesters, yielding products with up to 99% ee under optimized conditions .
  • Synthesis of Pharmaceuticals : Notably, it has been used to synthesize key pharmaceutical intermediates such as Naproxen and Flurbiprofen, achieving quantitative conversion and high enantioselectivity .

Mechanistic Insights

Studies on the catalytic mechanisms reveal that the chiral ligand significantly enhances the enantioselectivity compared to non-chiral counterparts. The coordination environment around the ruthenium center plays a critical role in directing substrate orientation and reactivity .

Anticancer Activity

Beyond its role in catalysis, [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride exhibits potential biological activities, particularly in cancer therapy.

Case Studies

  • Breast Cancer Treatment : Recent studies have shown that related ruthenium complexes can selectively induce cytotoxicity in breast cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to cell apoptosis .
  • In Vivo Studies : Investigations into the in vivo effects of these complexes are ongoing, with promising results indicating their potential as therapeutic agents against aggressive cancer types .

Antibacterial Properties

Research also highlights the antibacterial properties of ruthenium complexes. Preliminary studies suggest that [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride may exhibit significant activity against various bacterial strains, making it a candidate for further exploration in antimicrobial applications .

Comparative Analysis with Other Ruthenium Complexes

To understand the uniqueness of [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride, a comparison with other ruthenium complexes is essential.

Compound NameLigand TypeUnique Features
Ruthenium(II) Tris(bipyridyl) ComplexBipyridylHigh stability and efficiency in catalysis
Ruthenium(II) Phosphine ComplexesPhosphineCommonly used for hydrogenation; lacks chirality
Ruthenium-Catalyzed Iridium ComplexesIridiumAlternative pathways for asymmetric synthesis

The incorporation of a chiral ligand like (R)-C3-TunePhos distinguishes this complex from others, enhancing its applicability in asymmetric synthesis .

Mechanism of Action

The mechanism by which the ®-C3-TunePhos-ruthenium complex exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by a series of electron transfer and bond-forming/bond-breaking steps. The ®-C3-TunePhos ligand plays a crucial role in stabilizing the transition states and intermediates, thereby enhancing the enantioselectivity of the reaction. The molecular targets and pathways involved in these catalytic processes depend on the specific reaction being catalyzed, but generally involve the activation of small molecules and the formation of chiral products.

Comparison with Similar Compounds

Comparison with Similar Ruthenium-p-cymene Complexes

Structural and Functional Group Variations

Ruthenium-p-cymene complexes are widely employed in asymmetric catalysis. Key structural variations lie in the chiral ligands, which dictate catalytic performance. Below is a comparative analysis:

Table 1: Comparative Analysis of Chiral Ruthenium-p-cymene Complexes
Compound Name Ligand Type Key Applications Enantioselectivity Reaction Conditions References
[Chloro(R)-C3-TunePhos)(p-cymene)Ru(II)]Cl (R)-C3-TunePhos (tert-butyl-substituted) Asymmetric hydrogenation of ketones >95% ee (reported for similar TunePhos derivatives) Elevated temperatures (~50–80°C)
[RuCl(p-cymene)((R)-BINAP)]Cl (R)-BINAP (binaphthyl diphosphine) Hydrogenation of α-substituted β-ketoesters 80–99% ee Ambient to 60°C
[RuCl(p-cymene)((R)-Segphos)]Cl (R)-Segphos (benzodioxole-based diphosphine) Hydrogenation of functionalized ketones >99% ee Mild conditions (25–40°C)
Chloro(R,R)-TsDPENRu(II) TsDPEN (tosyl-diamine) Asymmetric transfer hydrogenation of imines 90–98% ee Isopropanol, 25–40°C
[RuCl(p-cymene)((R)-H8-BINAP)]Cl (R)-H8-BINAP (hydrogenated BINAP) Cyclopropanation of olefins 85–95% ee High-pressure H₂ (5–10 atm)

Key Research Findings

Ligand Steric Effects :

  • The tert-butyl groups in C3-TunePhos increase steric hindrance, improving enantioselectivity in crowded substrates compared to BINAP derivatives .
  • Segphos ligands, with their electron-rich benzodioxole backbone, exhibit higher activity at lower temperatures due to enhanced π-backbonding .

Catalytic Activity: TsDPEN-based complexes excel in transfer hydrogenation, achieving high ee with isopropanol as a hydrogen donor . BINAP and H8-BINAP complexes require elevated H₂ pressures but are versatile in diverse reactions, including cyclopropanation .

Precursor Influence: p-cymene-based precursors generally enhance reaction rates compared to benzene analogs, as noted in studies of related complexes .

Performance Metrics and Case Studies

Asymmetric Hydrogenation of Acetophenone Derivatives

  • C3-TunePhos Complex : Achieves >95% ee at 60°C, outperforming BINAP derivatives (~85% ee under similar conditions) .
  • Segphos Complex : Delivers >99% ee at 30°C, ideal for thermally sensitive substrates .

Transfer Hydrogenation of Imines

  • TsDPEN Complex: 98% ee in isopropanol at 25°C, surpassing C3-TunePhos in this niche .

Biological Activity

The compound [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride is a ruthenium-based organometallic complex that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of Ruthenium Complexes

Ruthenium complexes have been extensively studied for their unique properties, which include the ability to interact with biological macromolecules such as DNA and proteins. These interactions can lead to various biological effects, including cytotoxicity against cancer cells and antimicrobial activity against pathogens.

Anticancer Properties

Research indicates that ruthenium complexes, including [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride, exhibit significant cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cellular proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of several ruthenium complexes against human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A2780 (ovarian cancer). The results demonstrated that:

ComplexCell LineIC50 (µM)
[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)]MCF-71.5
[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)]A5492.0
[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)]A27800.9

These findings indicate that [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride has a promising profile as an anticancer agent, particularly against ovarian cancer cells, where it exhibited the lowest IC50 value .

The anticancer activity is believed to be mediated through several mechanisms:

  • DNA Interaction : Ruthenium complexes can intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Studies have shown that these complexes can activate apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Angiogenesis : Some ruthenium complexes have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride has shown potential antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy

Research assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

These findings suggest that [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride possesses significant antibacterial properties, making it a candidate for further investigation in antimicrobial therapies .

Antioxidant Activity

Ruthenium complexes also exhibit antioxidant properties. The antioxidant capacity was evaluated using DPPH radical scavenging assays:

ComplexIC50 (µg/mL)
Ascorbic Acid (Control)0.14
[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)]0.09

The lower IC50 value indicates a stronger antioxidant activity compared to ascorbic acid, highlighting the potential health benefits of this compound beyond its anticancer and antimicrobial effects .

Q & A

Q. What are the established synthetic routes for preparing [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride?

The complex is typically synthesized by reacting a dichloro(p-cymene)ruthenium(II) dimer with the chiral (R)-C3-TunePhos ligand under inert conditions. For example, analogous methods involve combining a Ru-cymene precursor with a phosphine ligand in dichloromethane or toluene, followed by purification via recrystallization . Key steps include strict control of moisture/oxygen and stoichiometric ligand-to-metal ratios to ensure reproducibility.

Q. Which characterization methods are critical for verifying the structural integrity of this complex?

Essential techniques include:

  • X-ray crystallography : Resolves the coordination geometry and confirms ligand stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : ¹H, ³¹P, and ¹³C NMR identify ligand coordination and Ru center electronic environment.
  • Elemental analysis : Validates purity and stoichiometry .

Q. What catalytic transformations are most commonly reported for this complex?

The complex is primarily employed in asymmetric hydrogenation and dynamic kinetic resolution (DKR) . Applications include:

  • Enantioselective reduction of ketones and α,β-unsaturated carbonyl compounds .
  • DKR of β-ketoesters to access chiral alcohols with high enantiomeric excess (ee) .

Advanced Research Questions

Q. How do steric and electronic properties of the C3-TunePhos ligand influence enantioselectivity in hydrogenation?

The ligand’s diarylphosphine groups and chiral backbone dictate steric bulk and electron density at the Ru center, affecting substrate binding and transition-state geometry. Comparative studies with Segphos® or BINAP ligands reveal that increased steric hindrance in C3-TunePhos enhances enantioselectivity for bulky substrates by restricting unproductive conformations . Advanced DFT calculations or kinetic isotope effects (KIEs) can further elucidate these interactions.

Q. How can researchers address discrepancies in reported enantiomeric excess (ee) values for similar substrates?

Contradictions often arise from:

  • Ligand purity : Trace impurities (e.g., oxidized phosphine) reduce catalytic activity. Rigorous ligand purification via column chromatography or recrystallization is advised .
  • Reaction conditions : Temperature, pressure, and solvent polarity (e.g., THF vs. methanol) significantly impact ee. Systematic optimization using design of experiments (DoE) is recommended .
  • Substrate scope : Subtle structural variations (e.g., substituent position) may alter steric demands.

Q. What experimental strategies optimize reaction conditions for novel substrates?

  • Solvent screening : Polar aprotic solvents (e.g., DCM, THF) often improve solubility and selectivity.
  • Temperature gradients : Elevated temperatures (40–60°C) activate the Ru-cymene moiety but may reduce ee due to racemization .
  • Pressure modulation : Higher H₂ pressures (10–50 bar) accelerate hydrogenation but require specialized equipment .

Q. What challenges arise in crystallizing this complex, and how are they mitigated?

Challenges include air sensitivity and solvent inclusion . Strategies:

  • Inert handling : Use Schlenk lines or gloveboxes for crystal growth.
  • Vapor diffusion : Slow diffusion of anti-solvents (e.g., hexane into DCM) promotes high-quality crystals .
  • Low-temperature data collection : Minimizes thermal motion artifacts during X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.